Cas no 210826-98-5 (3-propanoylbenzene-1-sulfonamide)

3-propanoylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 3-(1-oxopropyl)-
- 3-propanoylbenzene-1-sulfonamide
- 3-propionylbenzenesulfonamide
- 210826-98-5
- CS-0351121
- EN300-272579
- 3-(1-Oxopropyl)benzenesulfonamide
- SCHEMBL1185507
- DB-182548
-
- MDL: MFCD12801075
- インチ: InChI=1S/C9H11NO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)
- InChIKey: SPAVECFGRZAWSI-UHFFFAOYSA-N
- SMILES: CCC(=O)C1=CC(=CC=C1)S(=O)(=O)N
計算された属性
- 精确分子量: 213.04603
- 同位素质量: 213.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 85.6Ų
じっけんとくせい
- PSA: 77.23
3-propanoylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-272579-1.0g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
Enamine | EN300-272579-5.0g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 | |
Enamine | EN300-272579-10g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 10g |
$2085.0 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-500mg |
3-Propionylbenzenesulfonamide |
210826-98-5 | 98% | 500mg |
¥16248 | 2023-03-01 | |
Enamine | EN300-272579-0.1g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
Enamine | EN300-272579-2.5g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-1g |
3-Propionylbenzenesulfonamide |
210826-98-5 | 98% | 1g |
¥18111 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-2.5g |
3-Propionylbenzenesulfonamide |
210826-98-5 | 98% | 2.5g |
¥35499 | 2023-03-01 | |
Enamine | EN300-272579-0.05g |
3-propanoylbenzene-1-sulfonamide |
210826-98-5 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-250mg |
3-Propionylbenzenesulfonamide |
210826-98-5 | 98% | 250mg |
¥15542 | 2023-03-01 |
3-propanoylbenzene-1-sulfonamide 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
3-propanoylbenzene-1-sulfonamideに関する追加情報
Introduction to 3-propanoylbenzene-1-sulfonamide (CAS No. 210826-98-5)
3-propanoylbenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 210826-98-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-documented for their broad spectrum of biological activities. The structural uniqueness of 3-propanoylbenzene-1-sulfonamide arises from the combination of a benzene ring substituted with a sulfonamide group and an acylated propanoyl moiety, making it a promising candidate for further exploration in drug discovery and development.
The sulfonamide functional group, characterized by the -SO₂NH₂ moiety, is renowned for its ability to interact with biological targets such as enzymes and receptors, thereby modulating various physiological processes. In particular, 3-propanoylbenzene-1-sulfonamide has been studied for its potential role in inhibiting certain enzymes that are implicated in inflammatory and infectious diseases. Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of its interactions with biological systems, suggesting that it may serve as a lead compound for novel therapeutic agents.
One of the most compelling aspects of 3-propanoylbenzene-1-sulfonamide is its structural versatility, which allows for modifications that can enhance its pharmacological properties. For instance, researchers have explored derivatives of this compound that exhibit improved solubility and bioavailability, critical factors for drug efficacy. The acylated propanoyl group in the molecule provides a site for further chemical modifications, enabling the synthesis of analogs with tailored biological activities. These modifications have been particularly useful in optimizing binding affinity and selectivity against specific targets.
Recent studies have highlighted the antimicrobial properties of sulfonamides, including 3-propanoylbenzene-1-sulfonamide, against various bacterial strains. The mechanism behind this activity often involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in microorganisms. This has made sulfonamides valuable in treating bacterial infections, and compounds like 3-propanoylbenzene-1-sulfonamide are being re-evaluated for their potential to combat drug-resistant bacteria. The structural features of this compound may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with other vital metabolic pathways.
In addition to its antimicrobial applications, 3-propanoylbenzene-1-sulfonamide has shown promise in preclinical studies as a potential therapeutic agent for inflammatory conditions. The sulfonamide group is known to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary research indicates that derivatives of 3-propanoylbenzene-1-sulfonamide may offer a novel approach to managing chronic inflammatory diseases without the side effects associated with traditional anti-inflammatory drugs.
The synthesis of 3-propanoylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic asymmetric synthesis and flow chemistry, have been employed to improve the efficiency of these processes. These techniques not only enhance the scalability of production but also minimize waste generation, aligning with green chemistry principles. The availability of high-quality starting materials and catalysts has further facilitated the synthesis of complex derivatives for medicinal chemistry applications.
As computational biology continues to advance, virtual screening methods are being increasingly utilized to identify promising candidates like 3-propanoylbenzene-1-sulfonamide for further experimental validation. High-throughput virtual screening (HTVS) allows researchers to rapidly assess thousands of compounds against biological targets, reducing the time and cost associated with traditional drug discovery processes. This approach has already led to the identification of several novel sulfonamide derivatives with enhanced pharmacological properties.
The pharmacokinetic profile of 3-propanoylbenzene-1-sulfonamide is another critical aspect that has been extensively studied. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety. Preliminary pharmacokinetic studies suggest that modifications to the acyl group can significantly impact absorption rates and metabolic stability. These insights are invaluable for optimizing formulations that ensure consistent drug delivery and maximal therapeutic benefit.
In conclusion, 3-propanoylbenzene-1-sulfonamide (CAS No. 210826-98-5) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing new drugs targeting various diseases, including infections and inflammation. With ongoing advancements in synthetic chemistry, computational biology, and pharmacokinetic studies, this compound holds great promise for future therapeutic developments. Continued exploration into its derivatives and mechanisms of action will likely uncover even more opportunities for medical innovation.
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